molecular formula C17H14N2O4 B4963054 8-[2-(2-nitrophenoxy)ethoxy]quinoline

8-[2-(2-nitrophenoxy)ethoxy]quinoline

Cat. No.: B4963054
M. Wt: 310.30 g/mol
InChI Key: KAGWSESTFMRGSM-UHFFFAOYSA-N
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Description

8-[2-(2-nitrophenoxy)ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound includes a quinoline core with an ethoxy group and a nitrophenoxy group attached, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-nitrophenoxy)ethoxy]quinoline can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with 2-(2-nitrophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents such as hydrogen peroxide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: 8-[2-(2-aminophenoxy)ethoxy]quinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-[2-(2-nitrophenoxy)ethoxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 8-[2-(2-nitrophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group.

    2-(2-nitrophenoxy)ethyl bromide: A precursor used in the synthesis of 8-[2-(2-nitrophenoxy)ethoxy]quinoline.

    Quinoline N-oxide: An oxidized form of quinoline.

Uniqueness

This compound is unique due to its combination of a quinoline core with both an ethoxy group and a nitrophenoxy group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[2-(2-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-7-1-2-8-15(14)22-11-12-23-16-9-3-5-13-6-4-10-18-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGWSESTFMRGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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